molecular formula C29H37NO2 B1665073 Aglepristone CAS No. 124478-60-0

Aglepristone

Katalognummer B1665073
CAS-Nummer: 124478-60-0
Molekulargewicht: 431.6 g/mol
InChI-Schlüssel: RTCKAOKDXNYXEH-FWSJOHTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aglepristone (RU 46534) is a competitive progesterone antagonist that is indicated for the treatment of various progesterone-dependent physiological or pathologic conditions . It has proven to be an effective means of terminating pregnancy in most species . It is a synthetic, steroidal antiprogestogen related to mifepristone and is marketed by Virbac in several European countries for use in veterinary medicine .

Wirkmechanismus

Target of Action

Aglepristone is a synthetic, steroidal antiprogestogen . Its primary targets are progesterone receptors (PRs) . These receptors play a crucial role in various progesterone-dependent physiological or pathological conditions .

Mode of Action

Aglepristone acts as a competitive antagonist to progesterone . It binds to progesterone receptors with a higher affinity than progesterone itself . This binding is three times greater in the canine species and nine times in the feline species . This allows it to block the action of progesterone during pregnancy or non-pregnancy conditions .

Biochemical Pathways

Aglepristone’s action primarily affects the progesterone-dependent pathways. By binding to progesterone receptors, it blocks the signals that would otherwise allow successful ova implantation and subsequent maintenance of pregnancy . This leads to various effects such as fetal resorption, abortion, and induction of parturition .

Pharmacokinetics

Aglepristone is administered subcutaneously at a dose of 10 mg/kg, repeated on two consecutive days, 24 hours apart It is known that the compound is an oily injectable solution , which suggests that it is likely to be well-absorbed and distributed in the body.

Result of Action

The binding of aglepristone to progesterone receptors without inducing the biological effects of progesterone leads to various outcomes. In pregnant animals, it can cause fetal resorption, abortion, and induction of parturition . In non-pregnant conditions, it can be used to treat uterine and mammary conditions . It has also been shown to have no influence on IFN-γ and IL-4 synthesis by resting and mitogen-activated T cells isolated from diestral bitches .

Action Environment

It is known that the efficacy of aglepristone can be influenced by the stage of pregnancy at the time of administration . For instance, treatment causes prevention of implantation if performed prior to day 24 post-ovulation, embryonic resorption if performed between day 25 and 35 post-ovulation, and expulsion of well-developed fetuses after day 35 post-ovulation . Therefore, the timing of administration relative to the reproductive cycle can significantly influence the compound’s action, efficacy, and stability.

Zukünftige Richtungen

Aglepristone has been the subject of numerous studies over the last two decades, and several indications have been proposed both in pregnant and non-pregnant females as well as for endocrine, mammary, and perineal conditions . The use of Aglepristone in other progesterone-dependent diseases has yet to be fully evaluated but may prove valuable, especially in the treatment of insulin-resistant diabetes mellitus, acromegaly, and the treatment of some vaginal tumors in the bitch .

Eigenschaften

IUPAC Name

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h5-7,9-10,15,17,24-26,32H,8,11-14,16,18H2,1-4H3/b15-5-/t24-,25+,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCKAOKDXNYXEH-FWSJOHTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016632
Record name Aglepristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aglepristone

CAS RN

124478-60-0
Record name (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1Z)-1-propen-1-ylestra-4,9-dien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124478-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aglepristone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124478600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aglepristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124478-60-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AGLEPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UT4JLE1CM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aglepristone
Reactant of Route 2
Aglepristone
Reactant of Route 3
Aglepristone
Reactant of Route 4
Aglepristone
Reactant of Route 5
Aglepristone
Reactant of Route 6
Aglepristone

Q & A

Q1: How does aglepristone exert its antiprogestational effects?

A1: Aglepristone (RU534) acts as a competitive antagonist of progesterone receptors. It binds to these receptors with higher affinity than progesterone itself, effectively blocking progesterone's ability to bind and exert its effects. [, , ]

Q2: What are the downstream consequences of aglepristone's action?

A2: By blocking progesterone receptors, aglepristone disrupts progesterone-dependent processes, particularly in the uterus and mammary glands. This leads to a cascade of effects, including:

  • Termination of pregnancy: Aglepristone can induce abortion in various stages of pregnancy. [, , , , , , , , , , , , , ]
  • Treatment of pyometra: In cases of pyometra, aglepristone can help resolve the infection and reduce uterine size by counteracting progesterone's influence on the uterus. [, , , , ]
  • Management of mammary hyperplasia: Aglepristone can also be effective in reducing the size and reversing the effects of progesterone-driven mammary hyperplasia in cats. [, , ]

Q3: Does aglepristone directly induce luteolysis?

A3: Research suggests that aglepristone does not directly or immediately cause luteolysis. [, ] Aglepristone administration in mid-pregnancy does not directly impact plasma progesterone concentrations in the short term. [] In fact, progesterone levels can even increase after aglepristone administration. []

Q4: How does aglepristone affect the uterine environment?

A4: While aglepristone's primary action is on progesterone receptors, it also seems to induce changes in the uterine environment. Studies have shown increased expression of progesterone receptors in various uterine tissues (endometrium, myometrium) following aglepristone treatment. [] This heightened sensitivity to estrogen may be linked to inflammation, hemorrhage, and hyperplasia observed in the endometrium. []

Q5: What changes occur in the vagina following aglepristone administration?

A5: Aglepristone administration during the mid-luteal phase affects vaginal parameters such as pH and electrical resistance of vaginal mucus. [] A significant decrease in electrical resistance and an increase in vaginal pH were observed in treated bitches. [] These changes could be linked to altered progesterone levels and their effects on the vaginal environment.

Q6: How does aglepristone influence mammary tumors in dogs?

A6: Aglepristone administration has been linked to a reduced Ki67 proliferation index in canine mammary tumors, particularly in those expressing progesterone receptors. [] Further research on its clinical application in managing canine mammary tumors is ongoing. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.